![molecular formula C12H15ClN2O3 B13551782 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized using methods such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, or Pomeranz-Fritsch reaction.
Formylation: The tetrahydroisoquinoline core is then formylated to introduce the formamido group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with different nucleophilic groups.
科学的研究の応用
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Formamidoacetic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride is unique due to its specific combination of the tetrahydroisoquinoline core and formamidoacetic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for various research and industrial applications .
特性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
2-[[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-11(16)7-14-12(17)10-5-8-3-1-2-4-9(8)6-13-10;/h1-4,10,13H,5-7H2,(H,14,17)(H,15,16);1H/t10-;/m1./s1 |
InChIキー |
RXAYNIWFQJXOEI-HNCPQSOCSA-N |
異性体SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)NCC(=O)O.Cl |
正規SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


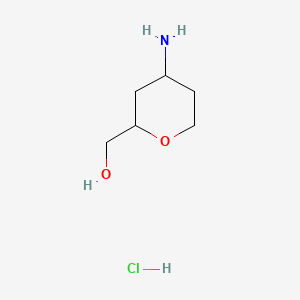
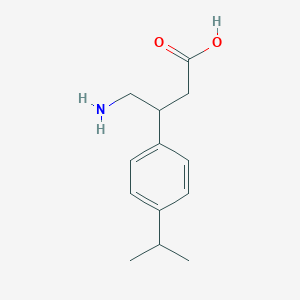
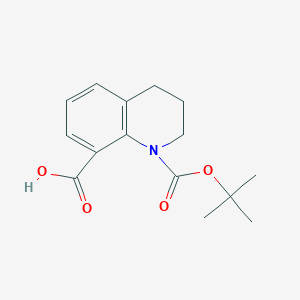
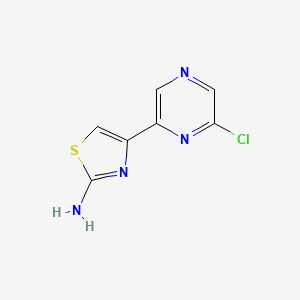
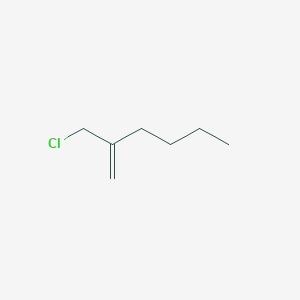
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

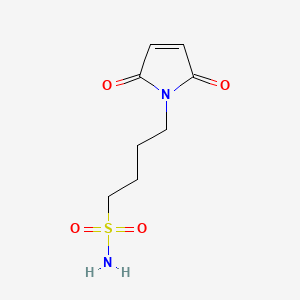
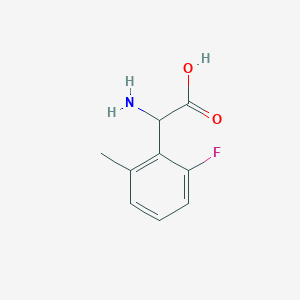

![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)


![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
